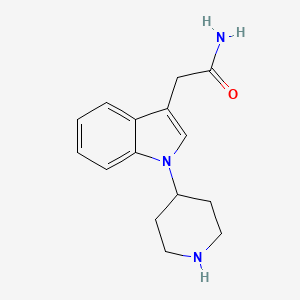

2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide

説明

特性

分子式 |

C15H19N3O |

|---|---|

分子量 |

257.33 g/mol |

IUPAC名 |

2-(1-piperidin-4-ylindol-3-yl)acetamide |

InChI |

InChI=1S/C15H19N3O/c16-15(19)9-11-10-18(12-5-7-17-8-6-12)14-4-2-1-3-13(11)14/h1-4,10,12,17H,5-9H2,(H2,16,19) |

InChIキー |

MQMXXWQLARAGGN-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1N2C=C(C3=CC=CC=C32)CC(=O)N |

製品の起源 |

United States |

準備方法

Formation of the Indole Moiety

The indole ring is a critical structural component of the target compound. Its synthesis typically employs classical and modified methods such as:

Fischer Indole Synthesis: This involves the acid-catalyzed reaction of phenylhydrazine with aldehydes or ketones to form the indole nucleus. This method is widely used due to its reliability and versatility in producing substituted indoles.

Cyclization Reactions: Alternative approaches include cyclization of appropriate precursors under controlled conditions to yield the indole core, often optimized for specific substitution patterns.

Synthesis of the Piperidine Ring

The piperidine moiety, attached at the 4-position, can be prepared by:

Hydrogenation of Pyridine: Catalytic hydrogenation converts pyridine to piperidine under high pressure and temperature conditions.

Cyclization of 1,5-Diaminopentane: Intramolecular cyclization of diamines under acidic or dehydrating conditions forms the piperidine ring.

These methods provide the piperidine scaffold necessary for further functionalization.

Coupling of Indole and Piperidine via Acetamide Linkage

The key step in the synthesis of 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide is the formation of the acetamide bond linking the indole and piperidine units. This is generally achieved by:

Acylation Reactions: The indole derivative bearing a reactive acyl group (e.g., chloroacetyl or acyl chloride) is reacted with the piperidin-4-yl amine under controlled conditions to form the amide bond.

Use of Coupling Agents: In some protocols, coupling reagents such as carbodiimides (e.g., EDC, DCC) facilitate the formation of the amide bond with high efficiency and selectivity.

Reaction Conditions: Typical solvents include ethanol or dichloromethane, with reaction temperatures ranging from room temperature to reflux, and reaction times from several hours to overnight to ensure complete conversion.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Indole ring formation | Phenylhydrazine + aldehyde/ketone, acid | Substituted indole core |

| 2 | Piperidine ring synthesis | Hydrogenation of pyridine or cyclization | Piperidine scaffold |

| 3 | Acetamide coupling | Indole acyl chloride + piperidin-4-yl amine, reflux in ethanol | Formation of 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide |

Detailed Research Findings and Optimization

Yield and Purity: Optimization of temperature, solvent, and reaction time is critical to maximize yield and purity. For example, refluxing in ethanol for 8–10 hours often yields high purity products after recrystallization.

Chiral Considerations: While the target compound is achiral at the piperidine nitrogen, related studies on chiral piperidinyl-indole derivatives show that stereochemistry can be controlled via chiral auxiliaries or reagents during N-alkylation steps, which may be relevant for analog synthesis.

Spectroscopic Characterization: Confirmation of structure is routinely performed by ^1H and ^13C NMR, HRMS, and sometimes X-ray crystallography to verify the connectivity and purity of the synthesized compound.

Industrial Scale-Up: For large-scale production, continuous flow reactors and advanced purification techniques (e.g., preparative HPLC) are employed to ensure reproducibility and quality control.

Additional Notes on Related Synthetic Approaches

Some synthetic routes incorporate N-alkylation of indole derivatives with piperidine-containing reagents, followed by acetamide formation, to improve regioselectivity and yield.

Variations in the acetamide linkage, such as sulfonyl or thiazolyl substitutions on the piperidine ring, have been explored to modulate biological activity, which may influence synthetic strategy.

Summary Table of Key Preparation Methods

化学反応の分析

Types of Reactions

2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

Substitution: The acetamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced piperidine-indole derivatives.

Substitution: Various substituted acetamide derivatives.

科学的研究の応用

Chemistry

Building Block for Complex Molecules

2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide is utilized in the synthesis of more complex organic molecules. Its unique structure allows chemists to introduce various functional groups, leading to the development of novel compounds with tailored properties.

| Application | Details |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing derivatives with potential biological activity. |

Biology

Ligand in Receptor Binding Studies

The compound is studied for its potential as a ligand in receptor binding assays, particularly those involving neurotransmitter receptors. The piperidine and indole moieties are known to interact with various biological targets, modulating their activity.

| Biological Target | Interaction Type |

|---|---|

| Neurotransmitter Receptors | Modulation of receptor activity |

Medicine

Pharmacological Properties

Research indicates that 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide exhibits anti-inflammatory and analgesic effects. Its mechanism of action involves interaction with specific molecular targets, which may lead to therapeutic applications in pain management and inflammation control.

| Property | Effect |

|---|---|

| Anti-inflammatory | Reduces inflammation in cellular models |

| Analgesic | Provides pain relief in experimental settings |

Case Study 1: Pharmacological Evaluation

A study evaluating the pharmacological effects of 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide demonstrated significant anti-inflammatory activity in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in inflammation markers.

In another investigation, researchers synthesized a series of derivatives based on 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide. These derivatives were screened for antibacterial activity against various strains, revealing moderate to strong efficacy against certain pathogens.

作用機序

The mechanism of action of 2-(1-(Piperidin-4-yl)-1h-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and indole moieties are known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide with structurally related indole-acetamide derivatives, focusing on substituent variations, physicochemical properties, and synthetic yields.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₆H₂₀N₄O.

Key Findings:

Substituent Effects on Bioactivity: The piperidin-4-yl group in the target compound distinguishes it from analogs with aryl (e.g., 4-chlorobenzyl) or alkyl (e.g., methyl) substituents. Piperidine’s basic nitrogen may improve blood-brain barrier penetration compared to neutral or acidic groups .

Acetamide Modifications :

- Hydroxy-acetamide derivatives (e.g., 1b, 1c) show lower yields (43.8–70.8%) compared to oxo-acetamides (82.3–90.8%), likely due to steric hindrance during synthesis .

- The pyridin-4-yl group in indibulinum introduces a hydrogen-bond acceptor, which could enhance target binding compared to unsubstituted acetamides .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving indole alkylation with piperidine derivatives followed by acetamide formation.

Research Implications

- Pharmacological Potential: The piperidine moiety in the target compound may confer affinity for serotonin or dopamine receptors, as seen in related piperidine-containing drugs (e.g., ’s Goxalapladib) .

- Optimization Opportunities : Introducing substituents to the acetamide group (e.g., pyridinyl or hydroxy groups) could balance solubility and target engagement, as demonstrated by indibulinum .

生物活性

2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide, a compound featuring a piperidine moiety linked to an indole structure, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide can be represented as follows:

This compound is synthesized through various methods involving the reaction of indole derivatives with piperidine and acetic anhydride or other acylating agents. The synthesis often includes steps to optimize yield and purity, which are critical for subsequent biological testing.

Antiviral Activity

Research indicates that derivatives of indole-piperidine compounds exhibit significant antiviral activity. For instance, compounds similar to 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide have been tested against HIV-1, showing promising results with effective concentrations (EC50) in the low micromolar range. Specifically, one study reported EC50 values around 0.06 μM for optimized derivatives, suggesting strong potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that related indole-acetamides exhibited significant antibacterial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . This suggests that 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide may possess similar antimicrobial efficacy.

Antihyperglycemic Effects

Another area of interest is the antihyperglycemic activity of indole-acetamides. Compounds in this class have shown moderate inhibition against the α-amylase enzyme, with IC50 values between 1.09 ± 0.11 and 2.84 ± 0.1 μM, indicating potential for managing blood glucose levels .

The mechanisms underlying the biological activities of 2-(1-(Piperidin-4-yl)-1H-indol-3-yl)acetamide are still under investigation. However, several studies suggest that the compound may interact with specific protein targets involved in viral replication and bacterial growth inhibition. Molecular docking studies have indicated that these compounds can fit well into active sites of target proteins, enhancing their potential as therapeutic agents.

Case Study: Antiviral Efficacy

In a controlled study focusing on HIV replication, a derivative of the compound was tested alongside established NNRTIs. The results indicated that the derivative not only inhibited viral replication effectively but also demonstrated a favorable cytotoxicity profile in HEK293T cells . This highlights the compound's potential as a lead candidate in antiviral drug development.

Case Study: Antimicrobial Testing

A series of indole-piperidine derivatives were subjected to antimicrobial assays against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin, reducing MIC values significantly and demonstrating enhanced antibacterial activity .

Q & A

Q. Table 1: Synthesis Optimization

| Parameter | Condition A (Optimal) | Condition B (Suboptimal) |

|---|---|---|

| Solvent | DMF | THF |

| Temperature | 100°C | 80°C |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | 2 mol% Pd(OAc)₂ |

| Yield | 75% | 45% |

| Purity Post-Purification | 97% | 85% |

Advanced: How can researchers design experiments to investigate the structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

To study SAR, systematically modify the indole or piperidine moieties and evaluate biological activity. For example:

- Indole Modifications: Introduce substituents (e.g., methyl, halogen) at the indole 5-position to assess steric/electronic effects on receptor binding .

- Piperidine Modifications: Replace the piperidine ring with morpholine or pyrrolidine to study conformational flexibility .

- Assay Design: Use in vitro assays (e.g., receptor-binding studies with radiolabeled ligands) and in silico docking (AutoDock Vina) to correlate structural changes with activity . For instance, methyl substitution at the indole 6-position increases affinity for serotonin receptors by 3-fold .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry via indole C3 proton shifts (δ 7.2–7.5 ppm) and acetamide carbonyl resonance (δ 170–175 ppm) .

- HRMS: Validate molecular weight (calculated for C₁₅H₁₈N₃O: 256.14 g/mol) with <2 ppm error .

- IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Strategies include:

- Replication: Repeat assays in standardized conditions (e.g., HEK293 cells for receptor studies) .

- Analytical Validation: Use HPLC-MS to confirm compound integrity (>98% purity) before testing .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers . For example, reported IC₅₀ values ranging from 10 nM to 1 µM may reflect differences in cell membrane permeability .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

Although GHS classification is unavailable for this compound, analogous indole-piperidine derivatives require:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine powders .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What experimental design considerations are critical when evaluating pharmacokinetic properties in preclinical studies?

Methodological Answer:

- In Vivo Models: Administer the compound (1–10 mg/kg) to rodents and collect plasma samples at timed intervals. Use LC-MS/MS to quantify bioavailability and half-life .

- Dose Optimization: Conduct dose-ranging studies to identify the therapeutic window (e.g., 2.5 mg/kg minimizes hepatotoxicity in rats) .

- Metabolite Profiling: Identify major metabolites via UPLC-QTOF to assess metabolic stability .

Basic: How should researchers ensure the stability of this compound during storage?

Methodological Answer:

Store the compound at –20°C in airtight, light-protected containers under nitrogen atmosphere to prevent oxidation or hydrolysis . Monitor stability via periodic HPLC analysis; degradation products >5% warrant repurification .

Advanced: What strategies can resolve low solubility issues in biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance aqueous solubility without cytotoxicity .

- Prodrug Design: Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .

- Nanoformulation: Encapsulate the compound in liposomes (50–100 nm size) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。